N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,6-DIFLUOROBENZAMIDE HYDROCHLORIDE
Description
Historical Development of Benzothiazole Pharmacophores
The benzothiazole scaffold, first synthesized in the late 19th century, emerged as a critical heterocyclic system in medicinal chemistry following the discovery of its bioactive derivatives. Early work focused on simple benzothiazoles like 2-mercaptobenzothiazole, used as vulcanization accelerators. By the mid-20th century, researchers recognized the pharmacophoric potential of benzothiazole derivatives, particularly their ability to mimic biological substrates due to planar aromaticity and electron-deficient thiazole rings.
A pivotal milestone occurred in the 1990s with the development of riluzole, a benzothiazole-based neuroprotective agent approved for amyotrophic lateral sclerosis. This success catalyzed investigations into structurally complex benzothiazoles, including halogenated and alkoxy-substituted variants. The introduction of fluorine atoms into benzothiazole derivatives, as seen in compounds like 2,6-difluorobenzamide hybrids, marked a strategic advancement to enhance target binding and metabolic stability.
Table 1: Key Milestones in Benzothiazole Pharmacophore Development
Significance in Heterocyclic Medicinal Chemistry
Benzothiazoles occupy a privileged position in drug discovery due to their versatile interactions with biological targets. The 1,3-benzothiazole system’s electron-deficient nature facilitates π-π stacking with aromatic amino acid residues, while the sulfur atom participates in hydrophobic interactions. These properties enable benzothiazoles to inhibit enzymes (e.g., kinases, proteases) and disrupt protein-protein interactions critical in diseases like cancer and microbial infections.
The hybridization of benzothiazoles with other pharmacophores, such as benzamides, creates multi-target ligands. For instance, the 2,6-difluorobenzamide moiety introduces hydrogen-bonding capabilities through fluorine’s electronegativity, complementing the benzothiazole’s planar structure. This synergy is exemplified in the target compound, where chloro and methoxy substituents fine-tune electronic effects and steric bulk to optimize target engagement.
Current Research Landscape and Challenges
Contemporary studies focus on structurally sophisticated benzothiazole derivatives to address emerging therapeutic challenges:
- Antimicrobial resistance : Benzothiazole-amide hybrids are investigated for FtsZ protein inhibition, a novel antibacterial mechanism.
- Oncology : Substituents like chloro groups enhance DNA intercalation, while dimethylaminoethyl chains improve cellular uptake.
However, key challenges persist:
- Synthetic complexity : Multi-step routes for N-alkylated benzothiazoles often suffer from low yields, necessitating optimized catalysts.
- Selectivity : Balancing potency across targets (e.g., kinase vs. protease inhibition) remains difficult due to structural similarities.
- Solubility : Hydrophobic benzothiazole cores require hydrophilic modifications (e.g., hydrochloride salts) without compromising permeability.
Research Rationale and Objectives
The design of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide hydrochloride addresses two unmet needs:
- Enhanced target specificity : The 7-chloro-4-methoxy substitution pattern aims to exploit unexplored binding pockets in bacterial FtsZ and human topoisomerases.
- Improved physicochemical properties : The dimethylaminoethyl group and hydrochloride salt counterion mitigate solubility limitations of earlier derivatives.
Current objectives include:
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O2S.ClH/c1-24(2)9-10-25(18(26)15-12(21)5-4-6-13(15)22)19-23-16-14(27-3)8-7-11(20)17(16)28-19;/h4-8H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLFHDUVRYTOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=C(C=CC=C3F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,6-DIFLUOROBENZAMIDE HYDROCHLORIDE involves multiple steps, including the formation of the benzothiazole ring, the introduction of the dimethylaminoethyl group, and the attachment of the difluorobenzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques. The use of automated systems and quality control measures ensures that the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,6-DIFLUOROBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,6-DIFLUOROBENZAMIDE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,6-DIFLUOROBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 8-CHLORO-7-((4-METHOXYBENZYL)OXY)-2,3-DIHYDROCYCLOPENTA©CHROMEN-4(1H)-ONE
- 7-CHLORO-1-METHYL-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE
Uniqueness
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,6-DIFLUOROBENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide hydrochloride is a synthetic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H18ClN3OS
- Molecular Weight : 299.82 g/mol
- CAS Number : 1105188-94-0
- IUPAC Name : N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
The structure includes a benzothiazole moiety, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide exhibit antimicrobial activity against various pathogens. For instance, derivatives of benzothiazole have shown effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. In murine models, these compounds have achieved complete cures at effective concentrations .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways. For example, related compounds have demonstrated inhibition of monoamine oxidases (MAO A and B), which are important in neurotransmitter metabolism .
- Antiparasitic Activity : The benzothiazole scaffold has been associated with antiparasitic effects, particularly against protozoan parasites. Studies have shown that modifications to this scaffold can enhance activity against T. brucei by affecting the drug's metabolic stability and bioavailability .
- Cellular Mechanisms : The compound's interaction with cellular membranes and its ability to penetrate cellular barriers contribute to its efficacy. Studies suggest that it may modulate ion channels or interfere with cellular signaling pathways.
Efficacy in Animal Models
A study conducted on murine models demonstrated that derivatives of benzothiazole compounds had a significant impact on reducing parasitic load in infected subjects. The study reported an EC50 value indicating the concentration required for 50% inhibition of parasite growth, showcasing the potential for therapeutic use in treating infections caused by T. brucei.
| Compound | EC50 (nM) | Efficacy (%) |
|---|---|---|
| Benzothiazole Derivative A | 1.05 ± 0.12 | 100% |
| Benzothiazole Derivative B | 3.54 ± 0.36 | 90% |
Safety Profile
Comparative studies have indicated that compounds within this class exhibit favorable safety profiles compared to traditional antiepileptic drugs, suggesting lower toxicity levels while maintaining efficacy against target pathogens .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing benzothiazole-derived benzamide compounds like this compound?
- Methodological Answer : The synthesis typically involves coupling reactions between carboxylic acid derivatives and amine-containing substrates. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used as coupling reagents to form amide bonds under mild conditions . Key steps include:
- Activation of the carboxylic acid group using DCC/HOBt.
- Reaction with a substituted benzothiazole-amine derivative (e.g., 7-chloro-4-methoxy-1,3-benzothiazol-2-amine).
- Purification via recrystallization or column chromatography.
- Confirmation of structure using IR (to validate amide C=O stretch), (to confirm substituent positions), and elemental analysis .
Q. How should researchers optimize spectroscopic characterization for this compound?
- Methodological Answer :
- Fluorescence Studies : Optimize solvent polarity (e.g., DMSO or ethanol) and pH (ideal range: pH 5–7 for stability). Measure fluorescence intensity at λex 340 nm and λem 380 nm, adjusting temperature to 25°C to minimize thermal quenching .
- NMR Analysis : Use deuterated solvents (e.g., DMSO-d6) to resolve signals for the dimethylaminoethyl and difluorobenzamide groups. Assign peaks using 2D-COSY or HSQC for complex splitting patterns .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations.
- Target Binding Studies : Conduct fluorescence quenching or SPR (surface plasmon resonance) to assess interactions with DNA/proteins .
Advanced Research Questions
Q. How can contradictory fluorescence data (e.g., intensity vs. solvent polarity) be resolved for this compound?
- Methodological Answer :
- Parameter Optimization : Re-evaluate solvent effects using a polarity index (e.g., Reichardt’s ET(30)). For example, protic solvents may stabilize excited states differently than aprotic ones.
- Statistical Validation : Calculate R.S.D.% (relative standard deviation) to assess reproducibility. If R.S.D.% exceeds 2%, refine experimental conditions (e.g., degas solvents to remove oxygen interference) .
- Theoretical Modeling : Use TD-DFT (time-dependent density functional theory) to simulate electronic transitions and compare with empirical data .
Q. What strategies are recommended for improving the yield of the final hydrochloride salt form?
- Methodological Answer :
- Counterion Exchange : Precipitate the free base in dichloromethane, then treat with HCl gas in diethyl ether to form the hydrochloride salt.
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to enhance crystal purity.
- Process Monitoring : Use in-line pH probes during salt formation to ensure stoichiometric HCl addition .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-validate Computational Models : Adjust force fields (e.g., AMBER or CHARMM) for benzothiazole systems. Include solvent effects explicitly in molecular docking simulations.
- Experimental Cross-Check : Perform SPR or ITC (isothermal titration calorimetry) to measure binding affinities directly. Compare with in silico ΔG values.
- Data Triangulation : Integrate QSAR (quantitative structure-activity relationship) models with structural analogs (e.g., methoxy vs. ethoxy substituents) to refine activity predictions .
Q. What advanced techniques are critical for analyzing metabolic stability in preclinical studies?
- Methodological Answer :
- LC-MS/MS Metabolite Profiling : Use hepatocyte incubation followed by high-resolution mass spectrometry to identify phase I/II metabolites.
- Microsomal Stability Assays : Measure t1/2 (half-life) in human liver microsomes with NADPH cofactors.
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
Methodological Framework for Research Design
Q. How should a theoretical framework be integrated into studies on this compound’s mechanism of action?
- Methodological Answer :
- Hypothesis-Driven Design : Link to established theories (e.g., kinase inhibition or DNA intercalation) using literature analogs (e.g., benzothiazole-based topoisomerase inhibitors) .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map downstream signaling pathways affected by the compound .
Q. What statistical approaches are recommended for multi-factor optimization in synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize variables (e.g., temperature, reagent ratio, reaction time).
- Response Surface Methodology (RSM) : Model interactions between factors and predict optimal conditions for maximum yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
